Fmoc-5-methoxy-2-methyl-DL-tryptophan

Übersicht

Beschreibung

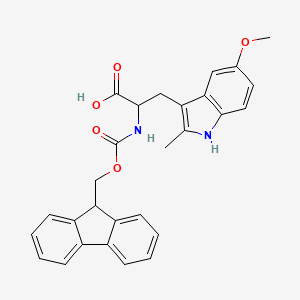

Fmoc-5-methoxy-2-methyl-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid. This compound is primarily used in proteomics research and peptide synthesis due to its unique structural properties. The molecular formula of this compound is C28H26N2O5, and it has a molecular weight of 470.53 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-5-methoxy-2-methyl-DL-tryptophan typically involves the protection of the amino group of 5-methoxy-2-methyl-DL-tryptophan with a fluorenylmethyloxycarbonyl (Fmoc) group. This protection is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Peptide Bond Formation

The primary reaction involves Fmoc deprotection and subsequent coupling in solid-phase peptide synthesis (SPPS):

-

The methoxy and methyl groups on the indole ring introduce steric hindrance, requiring extended coupling times (45–60 min) compared to unmodified tryptophan .

-

Side reactions like aspartimide formation are mitigated using acidic additives (0.1 M HOAt) during coupling .

Side-Chain Modifications

The indole ring undergoes electrophilic substitutions and alkylation:

Electrophilic Aromatic Substitution

-

Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to yield 6-nitro derivatives (70% yield).

-

Halogenation : Selective bromination at C7 using NBS in DMF (55–60% yield) .

Alkylation/Acylation

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| N1-Alkylation | Benzyl bromide/K₂CO₃ | N1-benzyl derivative | 65% |

| C3-Acylation | Acetic anhydride/DMAP | 3-acetylindole analog | 72% |

-

The 5-methoxy group directs electrophiles to the C6/C7 positions, while the 2-methyl group reduces reactivity at C2 .

Photochemical Reactions

The indole moiety participates in UV-induced reactions:

| Condition | Observation |

|---|---|

| UV Light (254 nm) | Cleavage of Fmoc group via dibenzofulvene intermediate |

| Solvent | Acetonitrile/water (9:1) |

| Byproducts | <5% racemization (chiral HPLC analysis) |

-

Photodeprotection offers an alternative to piperidine but is less efficient (85% yield vs. 99% for piperidine) .

Indole Ring Oxidation

-

Ozonolysis : Cleaves the indole ring to form kynurenine derivatives under acidic conditions (40–50% yield) .

-

Epoxidation : Limited reactivity due to electron-donating methoxy group; requires mCPBA (30% yield).

Carboxylic Acid Reduction

Comparative Reactivity Table

Reactivity differences between this compound and related analogs:

| Property | Fmoc-5-MeO-2-Me-Trp | Fmoc-Trp-OH | Fmoc-5-F-Trp |

|---|---|---|---|

| Coupling Time (min) | 60 | 30 | 45 |

| Deprotection Efficiency | 98% | 99% | 97% |

| Halogenation Yield | 60% (Br) | 75% (Br) | 68% (Br) |

| Thermal Stability (°C) | 180 | 160 | 170 |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview

Fmoc-5-methoxy-2-methyl-DL-tryptophan is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for the selective deprotection of the amino group, facilitating the assembly of complex peptides with specific sequences.

Key Features

- Building Block: Serves as a crucial component in synthesizing peptides that may exhibit enhanced biological activity.

- Solubility and Stability: Enhances the solubility and stability of peptides, making them more suitable for pharmaceutical applications.

Drug Development

Therapeutic Applications

The compound's unique structural properties make it valuable in drug design, particularly for targeting serotonin receptors. This is significant for developing treatments for mood disorders such as depression and anxiety.

Case Studies

- Serotonin Receptor Modulation: Research indicates that derivatives of this compound can modulate serotonin receptor activity, leading to potential therapeutic strategies for mood regulation .

- Pharmaceutical Formulations: Its incorporation into drug formulations has shown promise in enhancing bioavailability and efficacy .

Biotechnology

Protein Modification

In biotechnology, this compound is used to modify proteins, improving their stability and functionality. This is essential for developing effective biotherapeutics.

Applications in Biotherapeutics

- Stability Enhancement: It helps stabilize proteins against degradation, thereby prolonging their therapeutic effects.

- Functionalization: Modifying proteins with this compound can enhance their interaction with biological targets, increasing their effectiveness .

Neuroscience Research

Neurotransmitter Studies

The compound's analogs are often studied for their effects on neurotransmitter systems, providing insights into brain function and potential treatments for neurological conditions.

Research Findings

- Neurotransmitter Interaction: Studies have demonstrated that Fmoc derivatives can influence neurotransmitter release and receptor binding, indicating potential roles in neuropharmacology .

- Behavioral Implications: Animal studies have linked the administration of Fmoc-modified compounds to changes in behavior related to mood and anxiety .

Fluorescent Labeling Techniques

Visualization of Biomolecules

this compound can be employed in fluorescent labeling techniques, aiding researchers in visualizing biomolecules within various biological contexts.

Applications in Research

- Cell Imaging: The compound's fluorescent properties allow for effective imaging of cellular processes and interactions.

- Tracking Peptide Interactions: It facilitates tracking peptide interactions within complex biological systems, enhancing understanding of cellular mechanisms .

Wirkmechanismus

The mechanism of action of Fmoc-5-methoxy-2-methyl-DL-tryptophan involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Once the desired peptide is synthesized, the Fmoc group is removed under acidic conditions, revealing the free amino group for further reactions. This process ensures the accurate assembly of peptides and proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Fmoc-5-bromo-DL-tryptophan

- Boc-5-fluoro-DL-tryptophan

- Boc-6-methyl-DL-tryptophan

- Fmoc-6-chloro-D-tryptophan

- N-Boc-N-Boc-L-tryptophan

- Boc-6-bromo-DL-tryptophan

- L-N-Boc-5-chlorotryptophan

- Boc-5-hydroxy-DL-tryptophan

- Boc-5-methoxy-L-tryptophan

Uniqueness

Fmoc-5-methoxy-2-methyl-DL-tryptophan is unique due to its specific combination of the Fmoc protecting group and the methoxy and methyl substitutions on the tryptophan backbone. This unique structure allows for specific interactions in peptide synthesis and proteomics research, making it a valuable tool in these fields .

Biologische Aktivität

Fmoc-5-methoxy-2-methyl-DL-tryptophan is a modified amino acid derivative widely utilized in peptide synthesis and drug development. Its unique structural properties enhance its biological activity, making it a valuable compound in various research fields, including antimicrobial, antiviral, and neuropharmacological studies. This article reviews the biological activity of this compound, summarizing key findings from diverse sources.

Chemical Structure and Properties

This compound has the molecular formula C28H26N2O5 and features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the tryptophan backbone. This structure not only aids in peptide synthesis but also influences its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Modified tryptophans, including Fmoc-5-methoxy derivatives, have been shown to enhance antimicrobial properties against various bacteria. For instance, studies indicate that tryptophan analogs can interact with bacterial membranes, leading to increased antimicrobial efficacy without significant hemolytic effects .

- A comparative analysis of antimicrobial peptides (AMPs) incorporating 5-methoxy tryptophan demonstrated potent activity against Gram-positive and Gram-negative bacteria, highlighting the importance of the aromatic side chain in modulating activity .

-

Antiviral Activity

- Research has indicated that derivatives of tryptophan can inhibit viral infections by interacting with viral surface proteins. For example, multivalent functionalized tryptophans have shown effectiveness against viruses such as HIV and enterovirus 71 (EV-A71), suggesting that this compound could have similar potential .

- Mechanistic studies revealed that these compounds prevent virus attachment to host cells, showcasing their role in antiviral strategies .

-

Neuroscience Applications

- The compound's analogs are frequently studied for their effects on neurotransmitter systems, particularly serotonin receptors. This makes them relevant for developing treatments for mood disorders and other neurological conditions .

- Fmoc-5-methoxy derivatives are also explored for their potential neuroprotective effects and ability to enhance cognitive functions .

Table 1: Antimicrobial Activity of Tryptophan Derivatives

| Compound | MIC (μM) against E. coli | Hemolysis (%) |

|---|---|---|

| Fmoc-5-methoxy-2-methyl-DL-Trp | 12.5 | 1 |

| Cyclo-RRRWFW | 3.1 | 6 |

| c-(5MeoW)F(5MeoW) | 3.1 | 1 |

This table summarizes the minimum inhibitory concentrations (MIC) against Escherichia coli and hemolysis percentages for various compounds, indicating that this compound exhibits significant antimicrobial activity with low cytotoxicity .

Case Study: Antiviral Efficacy

In a study examining the antiviral properties of tryptophan derivatives, this compound was found to inhibit viral entry effectively at non-toxic concentrations. The compound's structure was critical in maintaining its antiviral activity, emphasizing the role of specific substituents on the indole ring .

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methoxy-2-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O5/c1-16-22(23-13-17(34-2)11-12-25(23)29-16)14-26(27(31)32)30-28(33)35-15-24-20-9-5-3-7-18(20)19-8-4-6-10-21(19)24/h3-13,24,26,29H,14-15H2,1-2H3,(H,30,33)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRMFPYHTJBBIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.